S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate
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Overview
Description
S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate: is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate typically involves the reaction of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in biochemical assays .
Medicine: In medicinal chemistry, derivatives of benzoxazole, including this compound, are investigated for their potential therapeutic properties. These compounds may exhibit antimicrobial, antifungal, and anticancer activities .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring structure.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom replacing the oxygen.
Uniqueness: S-1,3-benzoxazol-2-yl 3,4-dichlorobenzenecarbothioate is unique due to the presence of both benzoxazole and dichlorobenzenecarbothioate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H7Cl2NO2S |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
S-(1,3-benzoxazol-2-yl) 3,4-dichlorobenzenecarbothioate |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-6-5-8(7-10(9)16)13(18)20-14-17-11-3-1-2-4-12(11)19-14/h1-7H |
InChI Key |
ALZWNFJOYNAYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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